molecular formula C10H10F3NO3 B8121241 N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide

Cat. No.: B8121241
M. Wt: 249.19 g/mol
InChI Key: USKUZGFBZCGLEK-UHFFFAOYSA-N
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Description

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide is an organic compound characterized by the presence of an ethyl group, a hydroxy group, and a trifluoromethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-hydroxybenzoic acid with ethylamine under acidic conditions to yield N-ethyl-4-hydroxybenzamide.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a trifluoromethoxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Formation of N-ethyl-4-oxo-2-trifluoromethoxy-benzamide

    Reduction: Formation of N-ethyl-4-hydroxy-2-trifluoromethoxy-benzylamine

    Substitution: Formation of various substituted benzamides depending on the nucleophile used

Scientific Research Applications

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-4-hydroxy-2-methoxy-benzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-Ethyl-4-hydroxy-2-chloromethoxy-benzamide: Contains a chloromethoxy group instead of a trifluoromethoxy group.

    N-Ethyl-4-hydroxy-2-fluoromethoxy-benzamide: Contains a fluoromethoxy group instead of a trifluoromethoxy group

Uniqueness

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethoxy group, which enhances its lipophilicity and ability to penetrate cellular membranes. The hydroxy group allows for the formation of hydrogen bonds, which can modulate the activity of various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group increases the compound's stability and reactivity, while the hydroxy group can engage in hydrogen bonding with active sites on target proteins:

  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for regulating blood sugar levels. In vitro studies have shown that derivatives of aminobenzamide scaffolds exhibit varying degrees of DPP-IV inhibition, suggesting that related compounds may share similar properties .
  • Cancer Therapeutics : Research indicates that this compound may possess anticancer properties. Compounds with similar structural features have demonstrated cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells .

In Vitro Studies

A series of in vitro evaluations have been conducted to assess the biological activity of this compound:

Study Target Result
DPP-IV InhibitionDipeptidyl Peptidase-IVCompounds showed up to 38% inhibition at 100 μM concentration .
CytotoxicityA-549 and MCF-7 Cell LinesSignificant cytotoxic effects observed; specific IC50 values pending further studies .

Case Studies

  • DPP-IV Inhibitors : A study utilizing computer-aided drug design identified several N-substituted aminobenzamides that inhibited DPP-IV more effectively than existing treatments. This suggests that this compound could be explored further as a DPP-IV inhibitor .
  • Anticancer Activity : In a recent evaluation, several derivatives were synthesized and tested against cancer cell lines. The presence of the trifluoromethoxy group was noted to enhance the cytotoxic effects compared to non-fluorinated analogs, indicating a potential pathway for developing new anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key observations include:

  • Trifluoromethoxy Group : Enhances potency by improving lipophilicity and binding affinity to target enzymes.
  • Hydroxy Group : Facilitates interactions through hydrogen bonding, crucial for enzyme modulation.

Properties

IUPAC Name

N-ethyl-4-hydroxy-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-2-14-9(16)7-4-3-6(15)5-8(7)17-10(11,12)13/h3-5,15H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKUZGFBZCGLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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